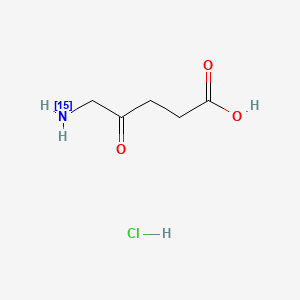
5-Amino-15N-levulinic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminolevulinic acid-15N (hydrochloride) is a stable isotope-labeled compound used extensively in scientific research. It is an isotopically labeled form of 5-aminolevulinic acid, which is an intermediate in the biosynthesis of heme and other tetrapyrroles. The compound is often used in studies involving metabolic pathways, particularly those related to heme synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the 5-aminolevulinic acid molecule. One common method starts with epichlorohydrin, which undergoes a series of reactions including Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis to yield the desired product . Another method involves the use of engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid-15N (hydrochloride) often employs biotechnological methods due to their efficiency and sustainability. For instance, the use of metabolically engineered Corynebacterium glutamicum has been shown to produce high yields of 5-aminolevulinic acid from cheap renewable bioresources .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminolevulinic acid-15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Converts the compound into protoporphyrin IX.
Reduction: Can be reduced to form different intermediates in the heme biosynthesis pathway.
Substitution: Involves the replacement of functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, which is a crucial intermediate in the biosynthesis of heme and other tetrapyrroles .
Aplicaciones Científicas De Investigación
5-Aminolevulinic acid-15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis of tetrapyrroles.
Biology: Helps in studying the metabolic pathways involving heme synthesis.
Medicine: Utilized in photodynamic therapy for treating various diseases, including cancer.
Industry: Employed in the production of biostimulants and nutrients for agricultural applications.
Mecanismo De Acción
The mechanism of action of 5-aminolevulinic acid-15N (hydrochloride) involves its conversion to protoporphyrin IX, a potent photosensitizer. This conversion occurs through the metabolic pathway of heme biosynthesis. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminolevulinic acid hydrochloride: The non-labeled form of the compound.
δ-Aminolevulinic acid hydrochloride: Another name for 5-aminolevulinic acid hydrochloride.
5-Amino-4-oxopentanoic acid hydrochloride: A synonym for 5-aminolevulinic acid hydrochloride.
Uniqueness
The uniqueness of 5-aminolevulinic acid-15N (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial.
Propiedades
Fórmula molecular |
C5H10ClNO3 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
5-(15N)azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
Clave InChI |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES isomérico |
C(CC(=O)O)C(=O)C[15NH2].Cl |
SMILES canónico |
C(CC(=O)O)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















